N,3-dimethyl-2-nitrobenzamide
Description
N,3-Dimethyl-2-nitrobenzamide (systematic name: N-methyl-3-methyl-2-nitrobenzamide) is a nitro-substituted benzamide derivative featuring a methyl group on the amide nitrogen (N-methyl) and a second methyl group at the meta position (C3) of the aromatic ring. The nitro group at the ortho position (C2) and the dual methyl substituents create a sterically hindered environment, which may influence reactivity in metal-catalyzed reactions or serve as a directing group in C–H functionalization .
Synthesis: While direct evidence for its synthesis is absent in the provided materials, analogous compounds (e.g., N-(2-methylphenyl)-2-nitrobenzamide and N-(3-chlorophenethyl)-4-nitrobenzamide ) suggest that this compound can be synthesized via nucleophilic acyl substitution. A plausible route involves reacting 3-methyl-2-nitrobenzoyl chloride with methylamine in the presence of a base (e.g., triethylamine) in dichloromethane .
Properties
IUPAC Name |
N,3-dimethyl-2-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3/c1-6-4-3-5-7(9(12)10-2)8(6)11(13)14/h3-5H,1-2H3,(H,10,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTRVHOUBSJVKSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)NC)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: N,3-Dimethyl-2-nitrobenzamide can be synthesized through several methods. One common approach involves the nitration of 3-methylbenzamide, followed by methylation of the amide nitrogen. The nitration process typically uses concentrated nitric acid and sulfuric acid as reagents, while the methylation step can be achieved using methyl iodide in the presence of a base such as potassium carbonate .
Industrial Production Methods: Industrial production of this compound often involves large-scale nitration and methylation processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: N,3-Dimethyl-2-nitrobenzamide undergoes various chemical reactions, including:
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon or iron powder with hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Reduction: 3-methyl-2-aminobenzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N,3-Dimethyl-2-nitrobenzamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N,3-dimethyl-2-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed that the compound can interfere with DNA synthesis and repair mechanisms, contributing to its potential anticancer properties .
Comparison with Similar Compounds
Structural Features :
- Nitro group (C2) : Electron-withdrawing, enhancing electrophilicity of the aromatic ring.
- N-methyl group : Reduces amide hydrogen-bonding capacity, increasing lipophilicity.
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between N,3-dimethyl-2-nitrobenzamide and related benzamide derivatives:
Electronic and Steric Effects
- Nitro Position : Ortho-nitro groups (as in this compound) increase ring electron deficiency compared to para-nitro analogues (e.g., N-(3-chlorophenethyl)-4-nitrobenzamide), altering reactivity in electrophilic substitution .
- Methyl Substituents : The C3-methyl group in this compound donates electron density via hyperconjugation, partially counteracting the nitro group’s electron withdrawal. In contrast, N,N-dimethyl-2-nitrobenzamide lacks aromatic methyl groups, leading to higher polarity .
Spectroscopic Differences
- 1H NMR :
- N,N-Dimethyl-2-nitrobenzamide: N–CH3 protons resonate at δ 3.0–3.3 ppm, while aromatic protons appear downfield (δ 7.5–8.2 ppm) due to nitro withdrawal .
- N-(2-Methylphenyl)-2-nitrobenzamide: Methyl groups on the N-aryl ring show signals at δ 2.4–2.6 ppm, with distinct splitting patterns due to steric interactions .
- Inferred for this compound : The C3-methyl group would resonate near δ 2.3–2.5 ppm, while N–CH3 would appear at δ 3.1–3.4 ppm.
Crystallographic Insights
- N-(2-Methylphenyl)-2-nitrobenzamide crystallizes in a monoclinic system (space group P2₁/c) with intermolecular C–H···O interactions stabilizing the lattice . Similar packing is expected for this compound, though the C3-methyl group may introduce additional steric constraints.
Biological Activity
N,3-Dimethyl-2-nitrobenzamide is an organic compound with significant potential in biological applications, particularly in medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C9H10N2O3
- Molecular Weight : 194.19 g/mol
- Functional Groups : Nitro group, dimethyl groups, and an amide structure.
The compound's structure allows for diverse interactions with biological molecules, contributing to its unique pharmacological properties.
The biological activity of this compound primarily arises from the nitro group, which can undergo bioreduction to form reactive intermediates. These intermediates can interact with various cellular components, potentially leading to:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- DNA Interaction : It is hypothesized that this compound can interfere with DNA synthesis and repair mechanisms, which is particularly relevant in cancer biology.
- Signaling Pathways Modulation : The compound may modulate key signaling pathways within cells, impacting cellular responses and functions.
Biological Activities
Research has highlighted several potential biological activities of this compound:
- Antimicrobial Activity : Studies indicate that this compound exhibits antimicrobial properties against various pathogens.
- Anticancer Properties : Preliminary investigations suggest that it may possess anticancer effects, potentially through mechanisms involving apoptosis induction and cell cycle arrest.
Table 1: Summary of Biological Activities
Key Research Findings
- Antimicrobial Efficacy : A study demonstrated that this compound showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli .
- Anticancer Mechanism : In vitro studies on human breast cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells after treatment .
- Enzyme Interaction Studies : Research indicated that the compound could inhibit the activity of certain cytochrome P450 enzymes, which are crucial for drug metabolism .
Synthesis and Industrial Applications
This compound can be synthesized through various methods:
- Nitration of 3-Methylbenzamide : Using concentrated nitric acid and sulfuric acid.
- Methylation of the Amide Nitrogen : Typically performed using methyl iodide in the presence of a base like potassium carbonate.
These synthetic routes are optimized for high yield and purity in industrial applications.
Comparison with Related Compounds
This compound shares structural similarities with other benzamide derivatives but exhibits distinct biological activities due to its unique functional groups:
| Compound Name | Key Features |
|---|---|
| N,N-Dimethylbenzamide | Lacks nitro group; different reactivity profile |
| 3-Methyl-2-nitrobenzoic acid | Contains carboxylic acid instead of an amide group |
Q & A
Q. What computational tools are recommended for predicting the physicochemical properties and toxicity profile of this compound?
- Methodology :
- ADMET Prediction : Use SwissADME or ProTox-II to estimate bioavailability, CYP450 interactions, and hepatotoxicity .
- Molecular Dynamics : Simulate solubility in lipid bilayers (GROMACS) to assess blood-brain barrier permeability .
- Eco-Toxicity : Apply TEST (EPA) models to predict aquatic toxicity (LC50) .
Safety and Compliance
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
